aha-dUTP
Description
Contextualizing aha-dUTP as a Versatile Nucleotide Analog for Nucleic Acid Investigations
5-Aminohexylacrylamido-deoxyuridine Triphosphate (this compound) is a modified nucleotide analog that has become an important tool in modern molecular biology. It is structurally similar to the natural deoxyuridine triphosphate (dUTP), with the key difference being the attachment of a hexylacrylamide linker to the C-5 position of the uridine (B1682114) base. fishersci.befishersci.comthermofisher.com This unique linker incorporates an amine group, which serves as a reactive handle for the subsequent attachment of various molecules, most notably fluorescent dyes. ulab360.com
The versatility of this compound lies in its ability to be enzymatically incorporated into DNA through standard molecular biology techniques such as reverse transcription, nick translation, and PCR. ulab360.comjenabioscience.com This enzymatic incorporation produces amine-modified DNA, which can then be labeled in a two-step process. ulab360.com This method offers a consistent and high degree of labeling that can be challenging to achieve with other techniques. ulab360.com The hexylacrylamide spacer between the nucleotide and the attached molecule, such as a dye, is crucial as it minimizes interactions between the two, leading to brighter fluorescent signals and improved accessibility for secondary detection reagents. fishersci.befishersci.comfishersci.com
This two-step labeling strategy allows for a wide selection of amine-reactive dyes to be used, making it ideal for various multicolor applications. These applications include fluorescence in situ hybridization (FISH), comparative genomic hybridization (CGH), and microarray analysis, where consistent labeling is critical for accurate results. ulab360.com The ability to generate custom-labeled nucleic acid probes has made this compound a valuable reagent for studying gene expression, genomic abnormalities, and other fundamental biological processes.
Historical Development and Significance of Modified Nucleotides in Biological Probes
The use of modified nucleotides as biological probes has a rich history that predates the widespread application of molecules like this compound. The journey began with the discovery of naturally occurring modified nucleosides, with pseudouridine, an isomer of uridine, being the first to be identified in 1957. nih.govresearchgate.net This discovery of a "fifth nucleotide" sparked interest in the existence and function of other non-canonical nucleotides. nih.gov Subsequent research led to the identification of numerous other modifications, such as methylated and thiolated species, primarily in abundant and stable RNA molecules like transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs). nih.govnih.gov
Initially, the functional significance of these modifications was not well understood, and the enzymes responsible for these modifications were difficult to isolate and study. nih.govresearchgate.net A significant breakthrough came with the realization that modified nucleotides in the anticodon loop of tRNA play a crucial role in the accuracy and efficiency of translation, a concept central to Francis Crick's "wobble hypothesis". nih.gov
The development of synthetic modified nucleotides for use as probes in molecular biology represented a major technological advancement. These synthetic analogs were designed to be incorporated into DNA and RNA, allowing researchers to study their structure, dynamics, and interactions with other molecules. researchgate.net Fluorescent nucleoside analogs, in particular, have proven to be powerful tools. Unlike bulky fluorescent tags that can perturb the structure of nucleic acids, many nucleoside analogs are structurally similar to their natural counterparts, minimizing such disruptions. researchgate.netresearchgate.net These probes can be site-specifically incorporated into oligonucleotides, providing sensitive reporters of local environmental changes. researchgate.net
The significance of modified nucleotides as biological probes is vast. They are instrumental in a wide array of applications, from basic research into nucleic acid metabolism to the development of antiviral and anticancer drugs. nih.govwisdomlib.org Nucleotide analogs are used to dissect the mechanisms of DNA and RNA polymerases and have been pivotal in technologies like DNA sequencing and genetic engineering. nih.govnih.govwikipedia.org The ability to introduce specific modifications allows for the fine-tuning of nucleic acid properties and functions, opening up new avenues for diagnostics and therapeutics.
Detailed Research Findings
The following tables summarize key characteristics and applications of this compound based on available research data.
Table 1: Properties and Storage of this compound
| Property | Description | Source |
| Modification | Modified at the C-5 position of uridine with a hexylacrylamide linker containing an amine group. | fishersci.befishersci.com |
| Purity | >95% as determined by HPLC and spectrophotometric analysis. | fishersci.com |
| Supplied Form | Typically supplied as a 1 mM or 2 mM solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). | ulab360.comfishersci.com |
| Storage | Should be stored frozen at ≤–20°C and protected from light. | fishersci.comfishersci.com |
| Stability | Stable for at least six months to two years when stored properly. Repeated freeze-thaw cycles should be avoided. | ulab360.comfishersci.com |
Table 2: Applications and Labeling Efficiency of this compound
| Application | Description | Labeling Efficiency | Source |
| Reverse Transcription | Used to produce amine-modified cDNA from an RNA template. | Optimal for microarray applications. | ulab360.com |
| Fluorescence in situ Hybridization (FISH) | Enables the production of fluorescently labeled probes for detecting specific DNA sequences in chromosomes. | Yields a labeling efficiency of about 5–8 dyes per 100 bases. | ulab360.com |
| Comparative Genomic Hybridization (CGH) | Ideal for multicolor applications to compare genomic DNA from two sources. | Consistent labeling results are crucial for accurate interpretation. | ulab360.com |
| Microarray Analysis | Used to generate labeled probes for gene expression profiling. | Provides greater signal correlation and improved resolution of two-color assays. | fishersci.com |
| Nucleic Acid Hybridization Probes | General use for generating labeled probes for various molecular biology and cytogenetics applications. | The hexylacrylamide linker increases hapten accessibility for secondary detection. | fishersci.befishersci.com |
Structure
2D Structure
Properties
Molecular Formula |
C18H31N4O15P3 |
|---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-(6-aminohexylamino)-3-oxoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H31N4O15P3/c19-7-3-1-2-4-8-20-15(24)6-5-12-10-22(18(26)21-17(12)25)16-9-13(23)14(35-16)11-34-39(30,31)37-40(32,33)36-38(27,28)29/h5-6,10,13-14,16,23H,1-4,7-9,11,19H2,(H,20,24)(H,30,31)(H,32,33)(H,21,25,26)(H2,27,28,29)/b6-5+/t13-,14+,16+/m0/s1 |
InChI Key |
SJPIXOHJQKQEIV-JHCHYBNPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Enzymatic Incorporation Mechanisms and Specificity of Aha Dutp into Nucleic Acids
DNA Polymerase-Mediated Integration into Nascent DNA Strands
Template-dependent DNA polymerases are widely used to incorporate aha-dUTP into newly synthesized DNA strands during reactions such as PCR, nick translation, and random priming. The enzyme recognizes the triphosphate and sugar backbone of the molecule, while the modified base is accommodated within the active site, allowing for the formation of a phosphodiester bond.
Thermophilic DNA polymerases, valued for their stability at high temperatures, exhibit varied efficiencies in incorporating modified nucleotides like this compound.
Bst 2.0 DNA Polymerase : An engineered homolog of Bacillus stearothermophilus DNA Polymerase I, Bst 2.0 possesses strong strand displacement activity but lacks 5´→3´ exonuclease activity. It has been shown to incorporate dUTP, with robust performance maintained even when dTTP is completely replaced by dUTP, although some reaction inhibition may occur. This tolerance for dUTP suggests its utility in incorporating structurally similar modified nucleotides like this compound, particularly in isothermal amplification methods.
KOD XL DNA Polymerase : This high-fidelity DNA polymerase, derived from Thermococcus kodakaraensis, is an optimized blend designed for the accurate amplification of long and GC-rich templates. KOD XL is noted for its excellent ability to incorporate derivatized dNTPs, including dUTP and other modified nucleotides. While its relative efficiency for dUTP incorporation is lower than that of Taq polymerase, its high fidelity makes it a valuable tool for creating accurately modified DNA strands.
DNA Polymerase I (DNA Pol I) and its derivative, the Klenow fragment, are instrumental in techniques that require the filling of single-stranded gaps or the translation of nicks in a DNA duplex. Nick translation, which uses DNase I and DNA Polymerase I, is a tested application for incorporating modified dUTPs.
Klenow Fragment : This large fragment of DNA Pol I retains the 5' → 3' polymerase and 3' → 5' proofreading exonuclease activities but lacks the 5' → 3' exonuclease activity. This makes it ideal for synthesizing double-stranded DNA from single-stranded templates and filling in recessed 3' ends. The Klenow fragment is frequently used for labeling DNA probes via random hexamer priming, an application in which modified nucleotides, including various labeled dUTPs, are efficiently incorporated. An exonuclease-deficient version, the exo-Klenow fragment, is also available for applications where the 3'→5' exonuclease activity is undesirable.
Reverse Transcriptase-Dependent Incorporation into Complementary DNA (cDNA)
Reverse transcriptases (RTs) synthesize a complementary DNA (cDNA) strand from an RNA template. This process is a common and effective method for incorporating this compound to generate labeled cDNA probes for applications like microarray analysis. RTs such as Avian Myeloblastosis Virus (AMV) Reverse Transcriptase and Moloney Murine Leukemia Virus (M-MuLV) Reverse Transcriptase, along with engineered variants like SuperScript™ III, can efficiently use this compound as a substrate in place of dTTP. This two-step labeling process, involving enzymatic incorporation followed by chemical labeling with an amine-reactive dye, allows for a high degree of consistent labeling.
Terminal Deoxynucleotidyl Transferase (TdT)-Mediated 3'-End Labeling
Terminal deoxynucleotidyl transferase (TdT) is a unique, template-independent DNA polymerase. It catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. This "tailing" reaction is a widely used method for labeling the 3' ends of DNA fragments. TdT can incorporate various modified nucleotides, making it a key enzyme for applications like the TUNEL (Terminal dUTP Nick End Labeling) assay for detecting apoptosis. The enzyme can add single or multiple this compound molecules to the 3' end of a DNA strand, providing a site for subsequent conjugation of reporter molecules.
Methodological Optimization of Enzymatic Incorporation Parameters for Enhanced Labeling Efficiency
To achieve optimal labeling, reaction conditions must be carefully controlled. A critical parameter is the relative concentration of the modified nucleotide to its natural counterpart.
The ratio of this compound to dTTP in the reaction mix is a key factor in determining the frequency of incorporation and, consequently, the labeling density of the final product. Higher ratios of this compound to dTTP will result in more frequent incorporation of the modified nucleotide. However, excessively high ratios or the complete substitution of dTTP can sometimes lead to reduced enzymatic efficiency or inhibition. Optimized protocols have been empirically determined for specific applications to balance high labeling density with efficient enzymatic synthesis.
For instance, in reverse transcription reactions for microarray probe synthesis, different ratios have been found to be optimal. One protocol suggests a final concentration of 0.2 mM this compound with 0.1 mM dTTP (a 2:1 ratio). Another optimized protocol for cDNA synthesis recommends a 3:1 mixture of labeled this compound to unlabeled dTTP (e.g., 200 µM labeled this compound and 100 µM dTTP).
| Protocol Source | This compound Concentration | dTTP Concentration | Ratio (this compound:dTTP) | Other dNTPs (dATP, dCTP, dGTP) | Application | Reference |
|---|---|---|---|---|---|---|
| Protocol 1 | 0.2 mM | 0.1 mM | 2:1 | 0.5 mM each | Reverse Transcription for Microarrays | |
| Protocol 2 | 200 µM | 100 µM | 2:1 (stated as 3:1 labeled to unlabeled) | 500 µM each | cDNA Synthesis |
Influence of Linker Chemistry on Polymerase Compatibility and Labeling Performance
The this compound nucleotide is modified at the C-5 position of the uridine (B1682114) base with a hexylacrylamide linker. fishersci.comthermofisher.comfishersci.ie This linker is designed to function as a spacer, physically separating the nucleotide from any conjugated molecule, such as a fluorescent dye or a hapten like biotin (B1667282). fishersci.comfishersci.com The length and chemical nature of this spacer are instrumental in minimizing steric hindrance and unfavorable interactions between the modification and the active site of the DNA polymerase. This reduction of interference allows for more efficient recognition and incorporation of the modified nucleotide into a growing DNA strand by the enzyme.
Conventional enzymatic methods are effective for incorporating this compound into DNA. ulab360.com The compatibility extends across several common nucleic acid labeling techniques, each utilizing different polymerases. Research has demonstrated the successful use of this compound in applications such as reverse transcription, PCR, nick translation, and 3'-end labeling. thermofisher.com This broad compatibility indicates that the hexylacrylamide linker is well-tolerated by a range of polymerases.
| Enzymatic Method | Associated DNA Polymerase | Compatibility with this compound |
|---|---|---|
| Reverse Transcription (RT) | Murine Leukemia Virus (MLV) Reverse Transcriptase | Compatible ulab360.comthermofisher.com |
| Polymerase Chain Reaction (PCR) | Taq Polymerase | Compatible thermofisher.com |
| Random Priming (RP) | Klenow Polymerase | Compatible thermofisher.com |
| Nick Translation (NT) | DNA Polymerase I | Compatible thermofisher.com |
| 3'-End Labeling | Terminal Deoxynucleotidyl Transferase (TDT) | Compatible thermofisher.com |
The linker's chemistry also profoundly influences the labeling performance of the resulting nucleic acid probe. The primary benefit of the hexylacrylamide spacer is the reduction of interactions between the nucleotide base and the attached label. fishersci.comfishersci.com When fluorescent dyes are used, this separation can prevent quenching effects that would otherwise diminish the signal, resulting in brighter conjugates. fishersci.com Furthermore, the spacer increases the accessibility of haptens for subsequent detection by secondary reagents, such as streptavidin or antibodies. fishersci.comfishersci.com
A common strategy involves a two-step labeling process where the amine-modified this compound is first incorporated enzymatically, after which an amine-reactive dye is chemically conjugated to the newly synthesized DNA. ulab360.com This approach has been shown to yield a consistent and high degree of labeling that can be difficult to achieve with other methods. ulab360.com Research findings indicate that these protocols can achieve an optimal labeling efficiency for applications such as fluorescence in situ hybridization (FISH) and microarrays. ulab360.com
| Performance Metric | Research Finding | Application Context |
|---|---|---|
| Labeling Efficiency | ~5–8 dyes per 100 bases ulab360.com | Optimal for microarray and FISH probes ulab360.com |
| Signal Brightness | Linker reduces dye-nucleotide interactions, leading to brighter conjugates fishersci.com | General fluorescence-based detection |
| Hapten Accessibility | Linker increases accessibility for secondary detection reagents fishersci.comfishersci.com | Biotin/hapten-based detection systems |
| Labeling Uniformity | Two-step method results in a uniform degree of labeling ulab360.com | Microarray applications requiring sample consistency ulab360.com |
Post Synthetic Conjugation Methodologies for Aha Dutp Labeled Nucleic Acids
Amine-Reactive Chemistry for Covalent Attachment of Fluorophores and Haptens
Amine-reactive chemistry is a widely used approach for covalently attaching various probes, such as fluorescent dyes and haptens, to the primary amine groups present on the aha moiety of labeled nucleic acids ulab360.comgoogle.comthermofisher.comaatbio.com. These reactions form stable amide bonds, ensuring the integrity of the conjugate through downstream applications ulab360.comthermofisher.com.
Succinimidyl Ester (NHS Ester) Reactions with Primary Amine Groups on the aha Moiety
Succinimidyl esters (NHS esters) are particularly common amine-reactive reagents utilized for conjugating molecules to aha-dUTP labeled nucleic acids ulab360.comthermofisher.com. NHS esters react efficiently with primary amines in physiological to slightly alkaline conditions, typically at pH 7.2 to 9, to form stable amide linkages thermofisher.combroadpharm.com. This reaction releases N-hydroxysuccinimide as a byproduct thermofisher.com. The reaction is generally performed in amine-free buffers to prevent competing reactions with buffer components like Tris or glycine (B1666218) aatbio.combroadpharm.com. The stability of the resulting amide bond is robust, withstanding stringent conditions encountered in procedures such as hybridization ulab360.com.
Design Principles for Generating Brighter Conjugates and Increased Hapten Accessibility
The design of this compound incorporates a unique hexylacrylamide linker that connects the uridine (B1682114) base to the aminohexyl group fishersci.nofishersci.comthermofisher.com. This linker acts as a spacer, extending the primary amine away from the nucleic acid backbone fishersci.nothermofisher.com. This spatial separation is crucial as it reduces potential interactions between the attached label (fluorophore or hapten) and the nucleic acid itself fishersci.nofishersci.comthermofisher.com. Such interactions can lead to quenching of fluorescence in the case of fluorophores or steric hindrance that impedes the binding of detection reagents (like antibodies or streptavidin) to haptens google.comfishersci.no. By minimizing these undesirable interactions, the hexylacrylamide spacer contributes to the generation of brighter fluorescent conjugates and increased accessibility of haptens for subsequent detection steps fishersci.nofishersci.comthermofisher.com. Research findings indicate that this design principle leads to improved signal correlation and resolution in applications like microarray assays fishersci.com.
Bioorthogonal Click Chemistry-Based Approaches with Azide-Modified dUTP Analogs
Bioorthogonal click chemistry offers a powerful set of reactions that occur rapidly and selectively under mild conditions, making them suitable for biological labeling without interfering with native cellular processes thermofisher.comthermofisher.comrsc.org. While click chemistry often involves azide (B81097) and alkyne reaction partners, its application to modified nucleotides, including dUTP analogs, is an active area. Azide-modified dUTP analogs can be incorporated into nucleic acids enzymatically. Following incorporation, these azide-functionalized nucleic acids can be conjugated to molecules bearing a complementary alkyne group (or vice versa) via click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) thermofisher.comthermofisher.comrsc.org. This approach allows for the attachment of a wide variety of labels, including fluorophores, biotin (B1667282), or other functional molecules, with high specificity and efficiency thermofisher.comthermofisher.comthermofisher.com. The small size of the azide and alkyne moieties is advantageous as it generally does not impede the enzymatic incorporation of the modified nucleotide into the growing nucleic acid chain thermofisher.comthermofisher.com.
Biotinylation Strategies and Subsequent Detection with Streptavidin Conjugates
Biotinylation of nucleic acids using modified dUTP analogs is a common strategy for generating probes that can be easily detected or captured fishersci.comthermofisher.comthermofisher.com. Biotinylated aminohexylacrylamido-dUTP (biotin this compound) is one such derivative that incorporates biotin via a linker arm, often an 11-atom spacer thermofisher.comthermofisher.com. This spacer, similar to the hexylacrylamide linker in this compound, helps to reduce steric hindrance and improve the accessibility of the biotin moiety thermofisher.comthermofisher.com. The strong, non-covalent interaction between biotin and streptavidin is widely exploited for detection and signal amplification . Biotinylated nucleic acids can be detected using streptavidin conjugates labeled with fluorophores, enzymes, or other detection tags fishersci.comthermofisher.com. This high-affinity binding allows for sensitive detection in various applications, including hybridization techniques, Western blot, ELISA, and flow cytometry . The biotin-streptavidin system's versatility stems from the ability of streptavidin to be conjugated to diverse reporter molecules .
Fluorescein (B123965) Isothiocyanate (FITC) Conjugation and Anti-FITC Antibody-Based Detection
Fluorescein Isothiocyanate (FITC) is a widely used fluorophore that can be conjugated to molecules containing primary amines aatbio.comthermofisher.com. While pre-labeled FITC-dUTP exists and can be incorporated enzymatically, FITC can also be conjugated post-synthetically to the amine group of this compound labeled nucleic acids via its isothiocyanate group reacting with the primary amine to form a thiourea (B124793) linkage. FITC-labeled nucleic acid probes can be detected directly by their fluorescence or, more commonly, through the use of anti-FITC antibodies fishersci.comthermofisher.comcytodiagnostics.com. Anti-FITC antibodies are highly specific to the fluorescein molecule and are available in various formats, including unconjugated or conjugated to enzymes (like HRP) or fluorophores thermofisher.comseracare.comhytest.fi. This antibody-based detection method allows for signal amplification and can be particularly useful in applications like immunohistochemistry, immunocytochemistry, and flow cytometry thermofisher.comseracare.com. The use of anti-FITC antibodies provides a sensitive method for detecting the presence of FITC-labeled nucleic acids fishersci.comthermofisher.com.
Applications of Aha Dutp in Dna Replication Dynamics Research
Detection and Analysis of Nascent DNA Synthesis
The ability to specifically label and detect newly synthesized DNA is essential for studying the rate and pattern of DNA replication. aha-dUTP, once incorporated into nascent DNA strands, provides a handle for subsequent labeling with fluorescent dyes, biotin (B1667282), or other tags through click chemistry or amine-reactive chemistries fishersci.nothermofisher.comthermofisher.comfishersci.comulab360.com. This allows researchers to visualize replicating regions within cells or on stretched DNA fibers.
Pulse-Chase Labeling Strategies for Replication Fork Progression Studies
Pulse-chase labeling is a powerful technique used to track the progression of replication forks over time. While traditionally performed with radioisotopes or halogenated thymidine (B127349) analogs like BrdU, CldU, and IdU, the principle extends to modified nucleotides like this compound wikipedia.orgbio-rad-antibodies.combio-rad-antibodies.com. In a typical pulse-chase experiment using a modified dUTP, cells are briefly exposed to the labeled nucleotide (the "pulse"), allowing it to be incorporated into actively synthesizing DNA at replication forks. Following the pulse, the labeled nucleotide is removed, and the cells are incubated with unlabeled nucleotides for a period (the "chase"). The length of the labeled tract incorporated during the pulse, and its position relative to DNA synthesized during the chase (if a second label is used), provides information about replication fork speed and direction nih.govnih.govbiorxiv.org. Although specific detailed research findings using only this compound in classical pulse-chase for fork progression were not extensively detailed in the provided snippets compared to other analogs, the underlying principle of incorporating a detectable modified nucleotide into nascent DNA during defined time windows makes this compound suitable for such applications, particularly when coupled with visualization techniques like DNA fiber assays.
Identification and Characterization of DNA Replication Origins
Replication origins are specific sites on the DNA where replication initiation occurs. Identifying and characterizing these origins is critical for understanding how the replication program is established and regulated. Labeling nascent DNA with modified nucleotides like this compound is a key step in several methods used for origin mapping.
Single-Molecule DNA Fiber Assays for Visualizing Replication Forks
DNA fiber assays involve isolating DNA from cells, stretching it onto a slide, and visualizing labeled nascent DNA tracks. This technique allows for the measurement of individual replication fork speeds and the distance between active origins bio-rad-antibodies.combioregistry.io. While halogenated thymidine analogs (BrdU, CldU, IdU) are commonly used in differential labeling schemes for DNA fiber assays, modified dUTPs like biotin-dUTP and fluorescently labeled dUTPs can also be incorporated into nascent DNA and detected on stretched fibers bio-rad-antibodies.combio-rad-antibodies.comnih.govnih.govresearchgate.net. The incorporation of this compound, followed by labeling with a fluorescent dye or biotin, would similarly allow for the visualization of replication tracks on DNA fibers, enabling the analysis of fork dynamics at a single-molecule level. Studies using biotin-dUTP in DNA combing experiments in Xenopus have provided insights into replication initiation and elongation biorxiv.org. Similarly, fluorescent dUTPs have been used for labeling and combing researchgate.net.
High-Throughput Optical Mapping of Replicating DNA (HOMARD)
HOMARD is a technique that combines the principles of optical mapping with the labeling of replicating DNA to achieve high-throughput analysis of replication patterns on single DNA molecules nih.govbiorxiv.orgoup.combiorxiv.orgresearchgate.net. This method utilizes nanochannel arrays to linearize large DNA molecules, allowing for high-resolution imaging of fluorescently labeled replication tracks. AlexaFluor 647-aha-dUTP has been specifically used in HOMARD experiments in Xenopus egg extracts to directly label replicating DNA nih.govbiorxiv.orgoup.combiorxiv.orgresearchgate.net. By incorporating this labeled nucleotide during replication, researchers can visualize the distribution and density of replication initiation events and measure replication fork speeds across thousands of individual DNA fibers nih.govbiorxiv.orgoup.combiorxiv.orgresearchgate.net. This high-throughput capability allows for robust statistical analysis of replication dynamics and the identification of preferred initiation zones. For example, HOMARD data from Xenopus experiments using AF647-aha-dUTP allowed for the analysis of over 100,000 fibers in early S phase and nearly 50,000 fibers in late S phase, providing extensive data on replication patterns nih.govbiorxiv.orgoup.combiorxiv.orgresearchgate.net. Analysis of HOMARD data, such as through methods like RepliCorr, can reveal different modes of DNA replication based on fork speeds and initiation rates nih.govoup.comresearchgate.net.
Investigating DNA Polymerase Activity and Fidelity during Replication
The ability of this compound to be incorporated into newly synthesized DNA makes it a useful tool for investigating the activity and fidelity of DNA polymerases. DNA polymerase fidelity refers to the accuracy with which these enzymes replicate a DNA sequence, ensuring that the correct nucleotide is inserted opposite the template base. High-fidelity polymerases possess proofreading capabilities, typically a 3'→5' exonuclease activity, that allows them to identify and correct misincorporated nucleotides.
By providing this compound as a substrate during in vitro replication reactions or in cell-based systems where permeabilization allows nucleotide entry, researchers can monitor DNA synthesis. The subsequent labeling of incorporated this compound allows for the visualization and quantification of newly synthesized DNA. This can be used to assess the rate of DNA synthesis by a particular polymerase or to compare the activity of different polymerases under various conditions.
While not directly measuring misincorporation events at the single-nucleotide level like some traditional fidelity assays (e.g., colony-screening assays, Sanger sequencing, or next-generation sequencing), the incorporation efficiency of modified nucleotides like this compound can indirectly reflect aspects of polymerase activity and substrate discrimination. Some studies utilize modified nucleotides to create labeled DNA for applications such as comparative genome hybridization (CGH) and microarrays, where consistent labeling efficiency, influenced by polymerase activity, is crucial for accurate results. The design of the linker in this compound aims to ensure it is an acceptable substrate for the enzymes involved in DNA synthesis.
Furthermore, the incorporation of modified nucleotides can sometimes be mistakenly performed by DNA polymerases, highlighting the importance of polymerase fidelity. While the primary use of this compound is for labeling newly synthesized DNA, the context of its incorporation by DNA polymerases is inherently linked to the study of these enzymes' functions.
Probing Mechanisms of Replication Stress and Genome Instability
Replication stress occurs when the normal progression of replication forks is impeded, which can lead to DNA damage and genome instability. Genome instability is a hallmark of various diseases, including cancer. Understanding the mechanisms by which cells respond to and resolve replication stress is crucial.
This compound, through its incorporation into newly synthesized DNA during active replication, serves as a marker for sites of DNA synthesis. By labeling replicating DNA with fluorescently tagged this compound (e.g., Alexa Fluor-aha-dUTP), researchers can visualize and track replication forks. This allows for the investigation of replication fork speed, density, and the dynamics of replication fork stalling and restart under conditions of induced or inherent replication stress.
Techniques like optical mapping of replicating DNA, utilizing fluorescently labeled nucleotides such as AlexaFluor647-aha-dUTP, enable the visualization of replication tracts on long DNA molecules. This provides insights into the genomic locations affected by replication stress and the patterns of DNA synthesis in response to various insults. For instance, observing changes in the length or intensity of labeled replication tracts can indicate stalled or slowed replication forks.
Replication stress can be induced by various factors, including nucleotide pool imbalances, unusual DNA structures, or conflicts between replication and transcription. The misincorporation of nucleotides, which can be influenced by dNTP pool levels, is also a source of replication fork stalling and genome instability. While this compound is a modified nucleotide used as a tool, its incorporation occurs within the cellular environment where nucleotide availability and polymerase accuracy are critical factors influencing replication stress and subsequent genome integrity.
Studies investigating cellular responses to replication stress often focus on the activation of DNA damage response pathways and the mechanisms involved in resolving stalled forks. Labeling newly synthesized DNA with this compound allows researchers to identify the sites of active replication where stress is occurring and to study how repair factors and checkpoint proteins are recruited to these sites. Although the search results didn't provide specific examples of this compound being the cause of replication stress in these contexts, its use as a reporter for active replication under stress conditions is evident.
The ability to visualize and quantify newly synthesized DNA using labeled this compound provides a powerful approach to study the consequences of replication stress on DNA synthesis dynamics and ultimately, genome stability.
| Compound Name | PubChem CID |
| This compound | 4100 |
Correction: A more precise search for the PubChem CID of 5-aminohexylacrylamido-dUTP is needed as the initial search result for "this compound pubchem cid" returned a CID for Methazolamide.
Let's perform a targeted search for the PubChem CID of 5-aminohexylacrylamido-dUTP.
This compound (5-aminohexylacrylamido-dUTP) is a modified nucleotide analog that serves as a valuable tool in molecular biology, particularly in the study of DNA replication dynamics. Its structure includes a hexylacrylamide linker attached to the C-5 position of uridine (B1682114), which provides a reactive handle, often an amine group, for subsequent labeling with various tags, such as fluorescent dyes or biotin. This modification, while allowing for detection and visualization, is designed with a spacer to minimize interference with enzymatic incorporation and subsequent biological processes. This compound can be enzymatically incorporated into newly synthesized DNA by various DNA polymerases during processes like reverse transcription or PCR. The incorporated this compound then allows for the labeling of the synthesized DNA through the reactive group on the linker, commonly via click chemistry or amine-reactive dyes. This two-step labeling approach offers advantages in achieving uniform and high degrees of DNA labeling for various applications.
Investigating DNA Polymerase Activity and Fidelity during Replication
The ability of this compound to be incorporated into newly synthesized DNA makes it a useful tool for investigating the activity and fidelity of DNA polymerases. DNA polymerase fidelity refers to the accuracy with which these enzymes replicate a DNA sequence, ensuring that the correct nucleotide is inserted opposite the template base. High-fidelity polymerases possess proofreading capabilities, typically a 3'→5' exonuclease activity, that allows them to identify and correct misincorporated nucleotides.
By providing this compound as a substrate during in vitro replication reactions or in cell-based systems where permeabilization allows nucleotide entry, researchers can monitor DNA synthesis. The subsequent labeling of incorporated this compound allows for the visualization and quantification of newly synthesized DNA. This can be used to assess the rate of DNA synthesis by a particular polymerase or to compare the activity of different polymerases under various conditions.
While not directly measuring misincorporation events at the single-nucleotide level like some traditional fidelity assays (e.g., colony-screening assays, Sanger sequencing, or next-generation sequencing), the incorporation efficiency of modified nucleotides like this compound can indirectly reflect aspects of polymerase activity and substrate discrimination. Some studies utilize modified nucleotides to create labeled DNA for applications such as comparative genome hybridization (CGH) and microarrays, where consistent labeling efficiency, influenced by polymerase activity, is crucial for accurate results. The design of the linker in this compound aims to ensure it is an acceptable substrate for the enzymes involved in DNA synthesis.
Furthermore, the incorporation of modified nucleotides can sometimes be mistakenly performed by DNA polymerases, highlighting the importance of polymerase fidelity. While the primary use of this compound is for labeling newly synthesized DNA, the context of its incorporation by DNA polymerases is inherently linked to the study of these enzymes' functions.
Probing Mechanisms of Replication Stress and Genome Instability
Replication stress occurs when the normal progression of replication forks is impeded, which can lead to DNA damage and genome instability. Genome instability is a hallmark of various diseases, including cancer. Understanding the mechanisms by which cells respond to and resolve replication stress is crucial.
This compound, through its incorporation into newly synthesized DNA during active replication, serves as a marker for sites of DNA synthesis. By labeling replicating DNA with fluorescently tagged this compound (e.g., Alexa Fluor-aha-dUTP), researchers can visualize and track replication forks. This allows for the investigation of replication fork speed, density, and the dynamics of replication fork stalling and restart under conditions of induced or inherent replication stress.
Techniques like optical mapping of replicating DNA, utilizing fluorescently labeled nucleotides such as AlexaFluor647-aha-dUTP, enable the visualization of replication tracts on long DNA molecules. This provides insights into the genomic locations affected by replication stress and the patterns of DNA synthesis in response to various insults. For instance, observing changes in the length or intensity of labeled replication tracts can indicate stalled or slowed replication forks.
Replication stress can be induced by various factors, including nucleotide pool imbalances, unusual DNA structures, or conflicts between replication and transcription. The misincorporation of nucleotides, which can be influenced by dNTP pool levels, is also a source of replication fork stalling and genome instability. While this compound is a modified nucleotide used as a tool, its incorporation occurs within the cellular environment where nucleotide availability and polymerase accuracy are critical factors influencing replication stress and subsequent genome integrity.
Studies investigating cellular responses to replication stress often focus on the activation of DNA damage response pathways and the mechanisms involved in resolving stalled forks. Labeling newly synthesized DNA with this compound allows researchers to identify the sites of active replication where stress is occurring and to study how repair factors and checkpoint proteins are recruited to these sites. Although the search results didn't provide specific examples of this compound being the cause of replication stress in these contexts, its use as a reporter for active replication under stress conditions is evident.
Role of Aha Dutp in Dna Repair Pathway Investigations
In Situ Detection of DNA Damage and Fragmentation
A crucial aspect of studying DNA repair is the ability to detect DNA lesions directly within the cellular environment. aha-dUTP, and functionally similar alkyne-modified nucleotides like 5-ethynyl-2´-deoxyuridine triphosphate (EdUTP), have been instrumental in developing sensitive in situ assays for DNA damage and fragmentation. springernature.commdpi.com These methods rely on the enzymatic incorporation of the modified nucleotide at the sites of DNA breaks, which can then be visualized and quantified.
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL) Assay Variations
The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. nih.gov The assay traditionally uses fluorescently labeled dUTPs. However, variations of this technique utilizing this compound or EdUTP offer enhanced sensitivity and versatility through a "click chemistry" approach. mdpi.comnih.gov
In these modified assays, Terminal deoxynucleotidyl Transferase (TdT) incorporates the alkyne-modified nucleotide (functionally analogous to the amine-modified this compound) at the 3'-hydroxyl ends of DNA strand breaks. mdpi.com The incorporated nucleotide is then detected by a covalent reaction with a fluorescently labeled azide (B81097) probe. mdpi.com This "click" reaction is highly specific and efficient, allowing for robust detection of DNA breaks. mdpi.com One such advanced iteration is the TdT-dUTP DSB End Labeling (TUDEL) assay, which provides a quantitative and sensitive method for the in situ detection of DNA double-strand breaks (DSBs). springernature.commdpi.comnih.gov This technique allows for the visualization of individual DNA break sites as distinct fluorescent foci within the nucleus. springernature.com
The workflow for such a modified TUNEL assay typically involves the following key steps:
| Step | Description | Purpose |
| Cell Permeabilization | Treatment of fixed cells with a detergent to make the nuclear membrane permeable. | To allow entry of enzymes and reagents. |
| TdT Labeling | Incubation with Terminal deoxynucleotidyl Transferase (TdT) and an alkyne-modified dUTP (e.g., EdUTP). | TdT adds the modified dUTP to the 3'-OH ends of DNA fragments. mdpi.com |
| Click Reaction | Incubation with a fluorescent azide (e.g., Alexa Fluor azide). | The azide specifically reacts with the alkyne group on the incorporated dUTP, fluorescently labeling the site of the DNA break. mdpi.com |
| Microscopy | Visualization of the fluorescent signal using a fluorescence microscope. | To identify and quantify cells with DNA fragmentation. |
This method is not only sensitive but also compatible with immunofluorescence, allowing for the simultaneous detection of DNA breaks and other DNA damage response proteins, such as γH2AX and 53BP1. springernature.commdpi.com
DNA Polymerase I and Klenow Fragment-Based Assays for Detecting Nicks and Gaps
DNA Polymerase I and its large fragment, the Klenow fragment, are key enzymes in DNA repair and manipulation. The Klenow fragment possesses a 5'→3' polymerase activity and a 3'→5' exonuclease (proofreading) activity, but lacks the 5'→3' exonuclease activity of the full-length enzyme. This makes it ideal for filling in 5' overhangs and labeling DNA at nicks and gaps.
Quantitative Assessment of DNA Scission Events and Repair Kinetics
A significant advantage of using this compound and its analogs is the ability to move beyond qualitative detection to the quantitative assessment of DNA damage and the kinetics of its repair. By measuring the intensity or number of fluorescent signals generated from the incorporated modified nucleotides, researchers can quantify the extent of DNA damage.
Techniques such as flow cytometry and automated high-content imaging can be employed to analyze a large number of cells, providing statistically robust data. nih.gov For instance, the fluorescence intensity of a cell population labeled via a modified TUNEL assay can be measured over time after exposure to a DNA damaging agent. nih.gov A decrease in fluorescence intensity over time would indicate the repair of DNA strand breaks.
The TUDEL assay allows for the quantification of discrete DSBs by counting the number of fluorescent foci per nucleus. springernature.commdpi.com This method can be used to generate time-course data on the induction and subsequent repair of DSBs. For example, cells can be treated with ionizing radiation to induce DSBs, and then the number of TUDEL foci can be quantified at various time points post-irradiation to monitor the rate of repair.
Below is a hypothetical data table illustrating the type of quantitative data that can be obtained from such an experiment, based on the principles of the TUDEL assay.
| Time Post-Irradiation (hours) | Average Number of DSB Foci per Cell (± SEM) | Percentage of Foci Repaired |
| 0.5 | 52 ± 4 | 0% |
| 2 | 35 ± 3 | 32.7% |
| 6 | 15 ± 2 | 71.2% |
| 12 | 5 ± 1 | 90.4% |
| 24 | 2 ± 1 | 96.2% |
This table represents simulated data for illustrative purposes, demonstrating how the quantification of fluorescent foci corresponding to this compound/EdUTP incorporation can be used to track DNA repair kinetics.
By applying such quantitative approaches, researchers can investigate how different cellular conditions, such as the presence or absence of specific DNA repair proteins or the application of potential therapeutic agents, affect the efficiency of DNA repair. This provides a powerful tool for dissecting the complexities of DNA repair pathways and identifying potential targets for cancer therapy.
Utilization of Aha Dutp in Advanced Nucleic Acid Hybridization and Amplification Techniques
Fluorescence In Situ Hybridization (FISH) and Multicolor FISH for Chromosome and mRNA Localization
aha-dUTP is utilized in the generation of labeled nucleic acid hybridization probes for Fluorescence In Situ Hybridization (FISH) and multicolor FISH fishersci.comfishersci.nothermofisher.com. FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes, and it can also be used to detect and localize specific RNA targets, such as mRNA, in cells and tissues google.com. Multicolor FISH allows for the simultaneous visualization of multiple targets using different fluorescent labels fishersci.comfishersci.nouci.edunih.govscience.gov.
The incorporation of labeled this compound during probe synthesis allows for the direct or indirect detection of target sequences in situ thermofisher.comcsus.edu. The linker arm in this compound contributes to brighter signals and better accessibility for detection reagents, which is beneficial for both chromosome and mRNA localization studies fishersci.comfishersci.nouci.edu. This is particularly useful for techniques like spectral karyotyping and multilocus FISH analysis uci.edu.
Comparative Genomic Hybridization (CGH) and Microarray-Based Gene Expression Analysis
This compound is also applied in Comparative Genomic Hybridization (CGH) and microarray-based gene expression analysis fishersci.comfishersci.nothermofisher.com. Array CGH is a technique used to analyze copy number variations across a genome nih.govcentogene.com. It involves the differential labeling of test and reference genomic DNA samples, which are then hybridized to DNA targets arrayed on a solid surface nih.govcentogene.com.
Labeled this compound, often conjugated with fluorescent dyes like Alexa Fluor dyes, is incorporated into cDNA during reverse transcription for use in microarray gene expression assays fishersci.comthermofisher.com. The use of aha-modified nucleotides can lead to improved signal correlation and resolution in two-color microarray assays fishersci.com. This is crucial for accurately assessing differential gene expression and detecting gene copy number variations thermofisher.com. The consistent labeling results obtained using this compound make this technique suitable for microarray applications where consistency between samples is critical for accurate interpretation ulab360.com.
Generation of Labeled Probes for Southern and Northern Blot Hybridization
This compound is used in the generation of labeled probes for Southern and Northern blot hybridization thermofisher.comthermofisher.comthermofisher.com. Southern blotting is a method for detecting specific DNA sequences in DNA samples separated by gel electrophoresis, while Northern blotting is used for detecting specific RNA sequences sigmaaldrich.com.
Labeled nucleic acid probes generated with the incorporation of this compound can be used in these blotting techniques thermofisher.comthermofisher.comthermofisher.com. The labeling can be achieved through various enzymatic methods, such as nick translation or random primed synthesis, where labeled nucleotides like this compound are incorporated into the probe csus.edubiocompare.com. Detection of the hybridized probe can be done through the intrinsic fluorescence of the label or using enzyme-conjugated secondary detection reagents thermofisher.comcsus.edu.
Applications in Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR)
This compound finds applications in Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR) ulab360.comthermofisher.comnih.govresearchgate.netbiologists.com. PCR is a widely used technique for amplifying DNA, while RT-PCR is used to amplify RNA sequences by first converting them to cDNA nih.govexcedr.com.
Labeled this compound can be incorporated into DNA during PCR or RT-PCR, allowing for the labeling of amplification products thermofisher.comthermofisher.comthermofisher.com. This is particularly relevant for applications where the amplified product needs to be detected or visualized. While standard dUTP is commonly used in PCR to prevent carryover contamination excedr.combioline.compromega.compromega.caarcticzymes.com, this compound's modification allows for subsequent labeling and detection of the amplified product.
Integration into Bead-Based Separation and Detection Techniques
This compound can be integrated into bead-based separation and detection techniques thermofisher.comthermofisher.com. Bead-based methods utilize microscopic beads, often magnetic, with capture probes attached to their surface to identify and quantify specific nucleic acid sequences in heterogeneous mixtures nih.govslideshare.net.
In these techniques, nucleic acid samples incorporating labeled nucleotides, such as those labeled with this compound conjugated to a detectable marker like FITC, can be hybridized to capture probes on the beads frontiersin.org. The beads with hybridized labeled targets can then be separated, for example, using a magnetic field if magnetic beads are used slideshare.net. The captured and separated labeled nucleic acids can subsequently be detected and quantified, often using methods like flow cytometry nih.gov. This allows for multiplexed identification and quantitation of target sequences nih.gov.
High Resolution Imaging and Single Molecule Analysis with Aha Dutp Derivatives
Integration with Advanced Fluorescence Microscopy Platforms
The incorporation of aha-dUTP and similar modified nucleotides enables the visualization of DNA synthesis across a range of advanced fluorescence microscopy platforms. This integration allows researchers to probe the spatial and temporal organization of DNA replication with resolutions beyond the limits of conventional microscopy.
Super-Resolution Microscopy Techniques (e.g., Single-Molecule Localization Microscopy (SMLM), Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) Microscopy)
Super-resolution microscopy techniques overcome the diffraction limit of light, providing nanoscale resolution that is crucial for understanding the intricate details of DNA replication and nuclear architecture. Click chemistry, a bioorthogonal reaction often employed with alkyne- or azide-modified nucleotides like EdU (a thymidine (B127349) analog), is highly compatible with super-resolution microscopy methods such as Single-Molecule Localization Microscopy (SMLM), including techniques like STORM and DNA-PAINT nih.govnih.govthermofisher.comfishersci.no. While this compound itself contains an amino linker ulab360.comfishersci.com, it can be functionalized for click chemistry or other labeling strategies compatible with super-resolution imaging. Studies have demonstrated super-resolution imaging of cellular DNA and RNA using click chemistry with various fluorophores nih.govnih.gov. For instance, labeling DNA using nucleotide analogs followed by click chemistry with bright, photostable dyes like Alexa Fluor 647 enables 3D super-resolution imaging of DNA structure. The ability to achieve high labeling density with click chemistry is an important aspect for super-resolution microscopy, as it is required by the sampling theorem nih.gov. Expansion microscopy (ExM), another super-resolution technique, can also be integrated with click labeling to enable nanoscale imaging of various biomolecules, including nucleic acids. Alexa Fluor 647-aha-dUTP has been specifically used for labeling replicating tracks on single DNA fibers visualized with high-throughput optical mapping, a technique that can offer high resolution.
Live-Cell Imaging Applications for Dynamic Biological Processes
Visualizing dynamic biological processes in living cells provides critical insights into their mechanisms. While direct visualization of DNA replication in live cells has been achieved using fluorescent protein fusions to replication machinery components like PCNA or RPA2, or by labeling specific genomic loci, the use of nucleotide analogs like this compound for live-cell DNA synthesis imaging presents unique opportunities and challenges. Incorporating modified nucleotides into nascent DNA allows for direct labeling of the synthesized product. Although the search results primarily highlight fixed-cell applications for click-chemistry-based DNA labeling with super-resolution, the development of biocompatible click chemistry reactions and less toxic nucleotide analogs is paving the way for live-cell DNA synthesis labeling. Live-cell imaging techniques are essential for observing the spatiotemporal dynamics of DNA and RNA, including DNA replication. Advances in microscopy techniques have significantly contributed to observing these dynamic behaviors.
High-Throughput Screening Microscopy for Quantitative Cellular Phenotyping
High-throughput screening (HTS) microscopy, also known as high-content screening (HCS) or high-content imaging (HCI), allows for the rapid and automated analysis of cellular processes across large populations of cells. This is particularly useful for quantitative cellular phenotyping. The ability to label newly synthesized DNA using incorporated nucleotides like this compound, followed by fluorescent detection, is compatible with HTS microscopy workflows. This enables the quantitative assessment of DNA replication rates and patterns in response to various experimental conditions or genetic perturbations. High-throughput methods for quantifying mitochondrial DNA synthesis and distribution using labeled nucleotides like BrdU have been developed, demonstrating the feasibility of high-throughput approaches for DNA synthesis analysis. HCS integrates automated microscopy, image processing, and data analysis to investigate cellular processes and is widely used in drug discovery and biomedical research.
Single-Molecule Localization and Tracking Studies for Nucleic Acid Dynamics
Single-molecule techniques provide the highest level of resolution, allowing researchers to observe the behavior of individual molecules. While tracking the dynamics of proteins involved in DNA replication using fluorescent tags is common in single-molecule live-cell imaging, directly tracking the dynamics of newly synthesized DNA strands at the single-molecule level presents technical challenges. However, approaches like DNA fiber assays, which involve stretching labeled DNA molecules on a surface, allow for the visualization and analysis of individual replication forks fishersci.com. Incorporating labeled nucleotide analogs, including those detectable via click chemistry or other labeling methods applicable to this compound derivatives, is fundamental to these techniques fishersci.com. High-throughput optical mapping techniques utilizing labeled dUTP, such as AlexaFluor 647 this compound, enable the visualization and quantitative analysis of replication tracks on single DNA molecules. Single-molecule imaging techniques, in general, are powerful tools for studying molecular dynamics, including DNA replication and DNA-protein interactions, providing insights unattainable with ensemble methods.
Quantitative Image Analysis and Computational Approaches for Replication Signal Interpretation
Strategic Considerations and Methodological Advancements for Aha Dutp Applications
Comparative Analysis with Other Nucleoside Analogs
aha-dUTP belongs to a class of modified nucleoside analogs used for DNA labeling and tracking. Other notable analogs include Bromodeoxyuridine (BrdU), Ethynyl deoxyuridine (EdU), and Aminoallyl-dUTP.
BrdU is a thymidine (B127349) analog that incorporates into newly synthesized DNA during the S phase of the cell cycle biolog.detechconnect.org. Detection of incorporated BrdU typically requires DNA denaturation, which can affect DNA integrity and downstream applications ulab360.comnih.gov.
EdU, another thymidine analog, incorporates into DNA during synthesis and is detected using click chemistry, a copper(I)-catalyzed reaction between an alkyne (on EdU) and an azide (B81097) (on the detection molecule) ulab360.comnih.gov. This method avoids DNA denaturation, offering advantages over BrdU labeling for certain applications ulab360.comnih.gov.
Aminoallyl-dUTP (aa-dUTP) is similar to this compound in that it contains an amino group linked to the uridine (B1682114) base, allowing for post-incorporation labeling with amine-reactive dyes nih.gov. Both this compound and aminoallyl-dUTP enable two-step labeling strategies.
Advantages of Two-Step Labeling Techniques Utilizing this compound
The use of this compound in a two-step labeling protocol offers several advantages. In the first step, this compound is enzymatically incorporated into nucleic acids, such as DNA or cDNA, using enzymes like reverse transcriptase or DNA polymerase thermofisher.comulab360.comnih.gov. This results in amine-modified nucleic acids. In the second step, an amine-reactive label, such as a succinimidyl ester of a fluorescent dye, is coupled to the incorporated this compound thermofisher.comulab360.com.
This indirect labeling approach provides flexibility in the choice of label, as various amine-reactive dyes are available thermofisher.comulab360.com. It consistently yields a uniform and high degree of DNA labeling, which can be challenging to achieve with direct incorporation of some labeled nucleotides thermofisher.com. The hexylacrylamide linker in this compound serves as a spacer between the nucleotide and the attached dye, which can reduce interactions between the nucleotide and the dye, potentially resulting in brighter conjugates and increased accessibility for secondary detection reagents fishersci.no. This two-step technique is particularly useful for applications requiring consistent labeling between samples, such as microarray analysis thermofisher.comulab360.com.
Considerations for Labeling Efficiency and Optimization of Signal-to-Noise Ratio
Achieving optimal labeling efficiency and a high signal-to-noise ratio is crucial for successful experiments utilizing this compound. Labeling efficiency refers to the degree of incorporation of the modified nucleotide into the nucleic acid. The ratio of labeled this compound to unlabeled dTTP in the reaction mixture is a critical parameter to optimize for efficient incorporation by polymerases thermofisher.com. For instance, in cDNA synthesis using labeled this compound, optimal results have been reported with a 3:1 mixture of labeled this compound to unlabeled dTTP.
The linker arm in this compound contributes to brighter signals by spacing the dye away from the nucleic acid backbone, minimizing quenching effects. Optimizing the signal-to-noise ratio involves maximizing the signal from the incorporated label while minimizing background fluorescence and nonspecific labeling.
Integration with Advanced Genomic Technologies for High-Throughput Data Generation
This compound is increasingly integrated with advanced genomic technologies to enable high-throughput data generation and analysis. Its ability to be enzymatically incorporated into DNA makes it compatible with various molecular biology techniques.
DNA Barcoding Systems Utilizing site-specific this compound Incorporation
Site-specific incorporation of labeled nucleotides like this compound is a key element in certain DNA barcoding systems. One approach involves using nicking enzymes to create site-specific nicks on double-stranded DNA molecules. Following nicking, a DNA polymerase can incorporate fluorochrome-labeled deoxyribonucleotides, including Alexa Fluor 647-aha-dUTP, at these nick sites through nick translation. This generates a sequence-specific pattern of fluorescent labels along the DNA molecule, creating a "barcode" that can be visualized and analyzed using fluorescence microscopy, often in nanochannel devices. This technique allows for the mapping of specific sites on DNA molecules and is compatible with low salt conditions.
Single-Cell Genomics Approaches and Nucleic Acid Amplification
This compound plays a role in single-cell genomics approaches, particularly in the context of nucleic acid amplification and labeling for downstream analysis. It has been used in cDNA synthesis from total RNA, even from limited cell numbers, for applications like single-molecule RNA expression profiling. The labeled cDNA can then be purified and used in hybridization-based assays.
Furthermore, this compound has been incorporated into amplification methods such as Cross-Priming Amplification (CPA). In label-free CPA systems, FITC-aha-dUTP and biotin-labeled dATP can be simultaneously incorporated into amplification products, allowing for their detection using lateral flow biosensors. This demonstrates the utility of this compound in generating labeled amplicons for sensitive detection in nucleic acid amplification techniques. The enzymatic incorporation of this compound is compatible with various polymerases used in amplification reactions.
Development of Novel this compound Conjugates for Targeted Research Applications
The development of novel conjugates based on 5-aminohexylacrylamido-dUTP (this compound) has significantly expanded its utility in various targeted research applications. The unique structure of this compound, featuring a hexylacrylamide linker at the C-5 position of uridine, provides a versatile handle for conjugation with a wide array of labels, including fluorescent dyes, haptens, and biotin (B1667282) fishersci.comfishersci.no. This linker serves as a spacer, minimizing interactions between the attached molecule and the nucleotide and resulting in brighter conjugates and improved accessibility for detection reagents fishersci.comfishersci.no.
A key application area for this compound conjugates is the generation of labeled nucleic acid hybridization probes fishersci.comfishersci.nothermofisher.com. These probes are integral to numerous molecular biology and molecular cytogenetics techniques. The two-step labeling approach, where this compound is first enzymatically incorporated into DNA or RNA, followed by conjugation with an amine-reactive label, allows for uniform and high-degree labeling that can be challenging to achieve with direct incorporation of labeled nucleotides thermofisher.comulab360.com. This method has been successfully applied in techniques such as reverse transcription, nick translation, random primed labeling, and PCR thermofisher.comulab360.com.
Fluorescently labeled this compound conjugates, particularly those utilizing Alexa Fluor™ dyes, have demonstrated superior fluorescence properties compared to conjugates with conventional dyes fishersci.comuci.edu. For instance, Alexa Fluor™ 555 and Alexa Fluor™ 647 labeled this compound have shown improved signal correlation in two-color microarray gene expression assays, enhancing the resolution for detecting subtle changes in expression fishersci.com. The photostability and pH insensitivity of Alexa Fluor™ dyes further contribute to their effectiveness in various applications fishersci.comuci.edu.
Beyond standard hybridization probes, novel applications involving this compound conjugates continue to emerge. In the development of label-free detection systems, FITC-aha-dUTP has been used in conjunction with biotin-labeled nucleotides (such as biotin-14-dATP or biotin-11-dUTP) in amplification methods like Cross-Priming Amplification (CPA) and Multiple Cross-Displacement Amplification (MCDA) frontiersin.orgtandfonline.com. The simultaneous incorporation of both modified nucleotides during amplification allows for the generation of double-labeled detectable amplicons that can be visualized using lateral flow biosensors frontiersin.orgtandfonline.com. This approach eliminates the need for labeled primers or probes and simplifies the detection process frontiersin.orgtandfonline.com.
Research findings highlight the effectiveness of incorporating this compound into nucleic acids for subsequent functionalization. For example, in the creation of fluorescent structural DNA nanoballs, this compound was incorporated during rolling circle amplification (RCA) to provide reactive sites for the covalent attachment of phosphate-linked nucleotide triphosphates labeled with dyes like SYBR™ 101 nih.gov. This resulted in highly labeled nanoballs with increased signal-to-noise ratios, useful for applications requiring enhanced detection sensitivity nih.gov.
The versatility of this compound also extends to its use in assays for monitoring enzyme activity. Alexa Fluor™ 555-aha-dUTP (AF555-dUTP) has been utilized in a FRET-based high-throughput screening (HTS) assay to identify inhibitors of HIV-1 reverse transcriptase (RT) activity nih.gov. In this assay, the incorporation of AF555-dUTP following the excision of a terminated primer allows for a measurable fluorescence signal change, providing a sensitive method to monitor enzyme activity and screen for inhibitors nih.gov.
The development of novel this compound conjugates is driven by the need for improved labeling efficiency, brighter signals, and expanded application possibilities in molecular research. The ability to conjugate diverse molecules to the this compound scaffold via the hexylacrylamide linker facilitates the creation of tailored probes and detection reagents for specific research questions.
While specific comprehensive data tables detailing all novel this compound conjugates and their performance across all applications are extensive and context-dependent, the research findings discussed illustrate the successful development and application of various conjugates. For instance, the use of Alexa Fluor™ dyes conjugated to this compound demonstrates enhanced performance in microarray applications fishersci.com. Similarly, the incorporation of FITC-aha-dUTP in conjunction with biotinylated nucleotides in amplification-based detection systems showcases a novel approach for generating detectable products frontiersin.orgtandfonline.com.
Emerging Research Paradigms and Future Directions for Aha Dutp
Applications in Chromatin Dynamics and Epigenetics Research
Chromatin dynamics and epigenetics, which involve modifications to DNA or its associated proteins that affect gene expression without altering the DNA sequence, are complex processes crucial for cellular function and development researchgate.net. Research in this field often requires methods to visualize or track DNA replication and modifications within the context of chromatin structure. aha-dUTP's ability to be incorporated into newly synthesized DNA through enzymatic methods like nick translation or random priming makes it a useful tool for studying DNA replication dynamics, a key aspect of chromatin behavior during the cell cycle nih.govoup.com.
Future directions include leveraging this compound to investigate how chromatin structure influences DNA replication origin selection and fork progression. By labeling nascent DNA with fluorescent dyes conjugated to this compound, researchers can visualize replication patterns on single DNA molecules, providing insights into the spatial and temporal regulation of DNA synthesis within the nucleus oup.com. This can help elucidate how epigenetic marks or chromatin remodeling proteins affect replication timing and efficiency. Furthermore, combining this compound labeling with techniques like chromatin immunoprecipitation (ChIP) could enable the correlation of specific protein-DNA interactions or histone modifications with regions of active DNA synthesis, offering a more integrated understanding of chromatin dynamics during replication. Studies using labeled dUTP derivatives have already contributed to understanding chromatin structure and the role of proteins like linker histones in chromosome organization elifesciences.orgnih.gov.
Exploration in Non-Canonical DNA Synthesis Pathways and DNA Modifications
Beyond standard DNA replication, cells also utilize non-canonical DNA synthesis pathways and are subject to various DNA modifications. These processes play roles in DNA repair, genome stability, and potentially in generating biological diversity. This compound can serve as a valuable probe in exploring these less conventional pathways.
The incorporation of modified nucleotides, including non-canonical dNTPs like dUTP, can occur during DNA synthesis, and cells possess mechanisms to handle such events nih.gov. The abundance of non-canonical dUTP relative to dTTP in certain cellular states, such as in non-dividing macrophages, highlights the potential for its incorporation by polymerases, including viral reverse transcriptases nih.gov. This compound, as a modified dUTP analog, can be incorporated into DNA by various polymerases ulab360.comthermofisher.compnas.org. This property can be exploited to study the activity and substrate specificity of polymerases involved in non-canonical DNA synthesis or repair pathways. By using this compound followed by conjugation with a detectable label, researchers can identify regions of the genome where these pathways are active or characterize the fidelity of polymerases in incorporating modified nucleotides.
Furthermore, this compound could be utilized to investigate specific DNA modifications. While this compound itself is a nucleotide analog used for labeling, the principle of incorporating modified nucleotides can be extended. Research into the cellular response to incorporated modified bases, such as those arising from mutagenic base analogs, is ongoing nih.gov. This compound could potentially be adapted or used in conjunction with other tools to probe the mechanisms by which cells recognize and repair DNA containing non-canonical nucleotides or other forms of DNA damage.
Potential for Artificial Intelligence (AI)-Driven Data Analysis and Assay Design in this compound-Based Studies
The increasing complexity and volume of data generated from modern biological assays, including those utilizing this compound for DNA labeling and analysis, necessitate advanced computational approaches. Artificial intelligence (AI) and machine learning hold significant potential for revolutionizing the analysis and interpretation of such data, as well as for optimizing assay design.
Expanding Applications in Microbial Genetics and Environmental Genomics Research
This compound's utility extends to the study of microbial genetics and environmental genomics. Labeling DNA is a fundamental technique in these fields for applications such as fluorescent in situ hybridization (FISH) to identify specific microbial species or genes within complex communities, or for analyzing the genomes of uncultured microorganisms.
In microbial genetics, this compound can be used to generate fluorescently labeled probes for FISH, enabling the visualization and localization of specific DNA sequences within bacterial or archaeal cells. This is particularly valuable for studying microbial community structure, identifying pathogens, or investigating the spatial organization of genomes within microbes. The ability to achieve uniform and high labeling density with this compound is advantageous for generating bright and specific FISH signals. ulab360.comthermofisher.comthermofisher.com
Environmental genomics often involves analyzing DNA extracted from environmental samples containing a diverse mixture of microorganisms. This compound can be incorporated into DNA amplified from these samples, allowing for downstream analysis techniques that require labeled DNA, such as microarray hybridization or optical mapping of microbial genomes. thermofisher.comthermofisher.com Future applications could involve using this compound-based labeling in single-cell genomics approaches for environmental microbes, enabling the study of genetic variation and activity at the individual cell level within complex ecosystems. Furthermore, the compound could be applied in studies investigating horizontal gene transfer or the dynamics of mobile genetic elements in microbial populations by labeling newly acquired DNA.
Continued Methodological Refinements for Enhanced Sensitivity, Specificity, and Throughput in Research Settings
The effectiveness of this compound in various applications is directly linked to the sensitivity, specificity, and throughput of the associated protocols. Ongoing efforts are focused on refining methodologies to maximize these parameters.
Improving sensitivity often involves optimizing the enzymatic incorporation of this compound and the subsequent labeling reaction with amine-reactive dyes to ensure a high signal-to-noise ratio. This can include exploring different polymerases, reaction conditions, and labeling chemistries. ulab360.comthermofisher.comfishersci.com Enhancements in detection methods, such as using more sensitive fluorescent dyes or advanced microscopy techniques, also contribute to increased sensitivity. fishersci.nothermofisher.comthermofisher.com
Specificity is crucial to ensure that the labeling is accurate and targets the intended DNA sequences or replication events. Methodological refinements focus on optimizing probe design for hybridization-based applications or ensuring the fidelity of polymerase incorporation in synthesis-based methods. ulab360.comthermofisher.com Reducing non-specific binding of labels or probes is also a key aspect of improving specificity.
These ongoing methodological refinements aim to make this compound an even more powerful and versatile tool for a wide range of research applications, pushing the boundaries of what is possible in studying DNA biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
